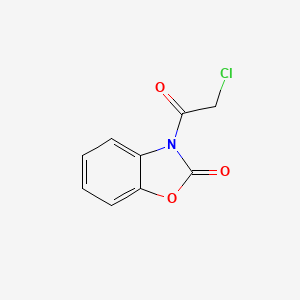

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one

Descripción general

Descripción

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a chloroacetyl group attached to the benzooxazole ring. Benzooxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, which makes them interesting for various chemical and biological applications.

Métodos De Preparación

The synthesis of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be achieved through several methods. One common synthetic route involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzooxazole ring.

Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure.

Análisis De Reacciones Químicas

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of substituted benzooxazoles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of benzooxazole derivatives with additional functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and reaction conditions to proceed efficiently.

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Aplicaciones Científicas De Investigación

Synthetic Strategies

Recent advancements in synthetic methodologies have facilitated the production of benzoxazole derivatives. Notably, the use of nanocatalysts has improved the efficiency of synthesizing these compounds:

- Nanocatalytic Methods : Magnetic solid acid nanocatalysts have been employed to synthesize benzoxazole derivatives with high yields (79–89%) under mild conditions . This method enhances operational simplicity and minimizes environmental impact.

- Hybridization Techniques : Molecular hybridization strategies have been utilized to combine benzoxazole with other pharmacophores, leading to compounds with enhanced biological activities .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one and its derivatives:

- Cytotoxicity Studies : Compounds derived from benzoxazole scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 . For instance, specific derivatives exhibited IC50 values as low as 0.057 µM against PARP-2, indicating potent anticancer activity.

- Mechanistic Insights : The presence of substituents on the benzoxazole ring has been shown to enhance anticancer efficacy, with certain modifications leading to improved selectivity towards cancer cells while sparing normal cells .

Anti-inflammatory and Analgesic Activities

Benzoxazole derivatives have also been evaluated for their anti-inflammatory properties:

- COX Inhibition : Studies indicate that this compound exhibits selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . Compounds with this scaffold have demonstrated reduced gastric toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

- Analgesic Effects : Research has shown that derivatives can effectively alleviate pain through mechanisms involving prostaglandin synthesis inhibition . This highlights their potential as safer alternatives for pain management.

Synthesis and Evaluation of New Derivatives

A recent study synthesized a series of new benzoxazoles linked to hydrazones and azoles, evaluating their antibacterial activity against various pathogens. The findings revealed that certain compounds exhibited notable bacteriostatic and bactericidal effects, particularly against Gram-negative bacteria like Escherichia coli .

Development of Selective COX Inhibitors

In another investigation, researchers synthesized novel benzoxazoles designed as selective COX-2 inhibitors. These compounds displayed significant selectivity ratios, making them promising candidates for further development as anti-inflammatory agents with fewer side effects compared to existing NSAIDs .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological processes, resulting in the compound’s antimicrobial and anticancer effects.

The compound’s ability to interact with multiple targets and pathways makes it a promising candidate for drug development. Researchers use molecular docking and other computational techniques to study its binding interactions and predict its biological activity.

Comparación Con Compuestos Similares

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be compared with other similar compounds, such as:

Chloroacetyl Chloride: This compound is a precursor in the synthesis of this compound. It is also used in the production of other chloroacetyl derivatives.

Benzooxazole: The parent compound of this compound, benzooxazole, is a versatile heterocycle used in various chemical and biological applications.

Thiazoles: Thiazoles are another class of heterocyclic compounds with similar structural features. They are known for their diverse biological activities and are used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific reactivity and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a chloroacetyl group attached to a benzoxazole ring. This structural configuration is crucial for its biological activity, influencing how the compound interacts with biological targets.

Synthesis

The synthesis of this compound typically involves the chlorination of acetylated benzoxazole derivatives. The synthesis process has been optimized to improve yield and purity, often utilizing techniques such as microwave-assisted synthesis or reflux methods.

Antimicrobial Activity

Research indicates that compounds related to benzoxazole derivatives exhibit significant antimicrobial properties. In one study, various benzoxazolinone derivatives were synthesized and tested against pathogenic strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, showing that certain derivatives demonstrated potent antibacterial activity .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 8 | 16 |

| Benzoxazolinone derivative A | 4 | 32 |

| Benzoxazolinone derivative B | 16 | 8 |

Anticancer Activity

Several studies have evaluated the anticancer potential of benzoxazole derivatives. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: Breast Cancer

In a study focusing on breast cancer cell lines, derivatives of benzoxazole were subjected to cytotoxicity assays. The results indicated that the chloroacetyl functionalization significantly enhanced the antiproliferative effects compared to unmodified benzoxazole derivatives .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation, potentially serving as a lead compound for the development of new anticancer agents.

Propiedades

IUPAC Name |

3-(2-chloroacetyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFNPIFZSMPCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389264 | |

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95923-44-7 | |

| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.